molecular formula C23H32N6O4S B587202 Methisosildenafil-d4 CAS No. 1246819-66-8

Methisosildenafil-d4

Cat. No.: B587202
CAS No.: 1246819-66-8
M. Wt: 492.6 g/mol
InChI Key: NFSWSZIPXJAYLR-DXCCVUCUSA-N
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Description

Methisosildenafil-d4 is a synthetic drug that is a structural analog of sildenafil, commonly known as Viagra. It is a phosphodiesterase type 5 inhibitor, which means it inhibits the enzyme responsible for the degradation of cyclic guanosine monophosphate. This compound is often used in scientific research and has been found as an adulterant in various supplements marketed as natural or herbal sexual enhancement products .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methisosildenafil-d4 involves several steps, starting with the preparation of the core pyrazolo[4,3-d]pyrimidin-7-one structure. The key steps include:

    Formation of the pyrazolo[4,3-d]pyrimidin-7-one core: This involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the sulfonyl group: This step typically involves the reaction of the core structure with a sulfonyl chloride in the presence of a base.

    Ethoxyphenyl substitution: The ethoxyphenyl group is introduced through a nucleophilic substitution reaction.

    Deuterium labeling: The final step involves the incorporation of deuterium atoms to obtain this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Methisosildenafil-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methisosildenafil-d4 has a wide range of scientific research applications:

Mechanism of Action

Methisosildenafil-d4 exerts its effects by inhibiting phosphodiesterase type 5, an enzyme responsible for the degradation of cyclic guanosine monophosphate. This inhibition leads to increased levels of cyclic guanosine monophosphate, resulting in smooth muscle relaxation and increased blood flow. The primary molecular targets are the smooth muscle cells in the corpus cavernosum and pulmonary vasculature .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methisosildenafil-d4 is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic studies. The deuterium atoms can help in tracing the metabolic pathways and understanding the drug’s behavior in biological systems .

Properties

CAS No.

1246819-66-8

Molecular Formula

C23H32N6O4S

Molecular Weight

492.6 g/mol

IUPAC Name

5-[2-ethoxy-5-[(3S,5R)-2,2,6,6-tetradeuterio-3,5-dimethylpiperazin-1-yl]sulfonylphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one

InChI

InChI=1S/C23H32N6O4S/c1-6-8-18-20-21(28(5)27-18)23(30)26-22(25-20)17-11-16(9-10-19(17)33-7-2)34(31,32)29-12-14(3)24-15(4)13-29/h9-11,14-15,24H,6-8,12-13H2,1-5H3,(H,25,26,30)/t14-,15+/i12D2,13D2

InChI Key

NFSWSZIPXJAYLR-DXCCVUCUSA-N

SMILES

CCCC1=NN(C2=C1NC(=NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CC(NC(C4)C)C)OCC)C

Isomeric SMILES

[2H]C1([C@H](N[C@H](C(N1S(=O)(=O)C2=CC(=C(C=C2)OCC)C3=NC4=C(C(=O)N3)N(N=C4CCC)C)([2H])[2H])C)C)[2H]

Canonical SMILES

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CC(NC(C4)C)C)OCC)C

Synonyms

rel-5-[5-[[(3R,5S)-3,5-Dimethyl-1-piperazinyl-d4]sulfonyl]-2-ethoxyphenyl]-1,6-dihydro-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one;  Aildenafil-d4; 

Origin of Product

United States

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